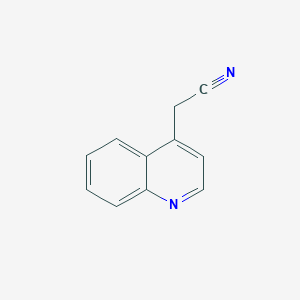

2-(QUINOLIN-4-YL)ACETONITRILE

Description

Structure

3D Structure

Properties

IUPAC Name |

2-quinolin-4-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c12-7-5-9-6-8-13-11-4-2-1-3-10(9)11/h1-4,6,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKTDILDXLGTRNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60292762 | |

| Record name | 4-Quinolineacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14003-46-4 | |

| Record name | 4-Quinolineacetonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85366 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Quinolineacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2-(Quinolin-4-yl)acetonitrile: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of 2-(quinolin-4-yl)acetonitrile (CAS No. 14003-46-4). This heterocyclic compound merges the privileged quinoline scaffold with a reactive acetonitrile moiety, establishing it as a valuable and versatile building block in medicinal chemistry and materials science. This document details its physicochemical characteristics, predicted spectroscopic profile, a validated synthetic pathway with a step-by-step protocol, and key chemical transformations. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in the design and synthesis of novel therapeutic agents and functional materials.

The Quinolin-4-yl Acetonitrile Scaffold: A Strategic Overview

The quinoline ring system is a cornerstone pharmacophore in drug discovery, recognized for its ability to interact with a wide array of biological targets. This structural motif is present in numerous FDA-approved drugs, particularly in oncology and infectious diseases. The incorporation of an acetonitrile group at the 4-position of the quinoline core introduces a highly versatile functional handle. The nitrile group is not only a precursor to other critical functionalities such as carboxylic acids, amides, and tetrazoles, but it can also act as a hydrogen bond acceptor or a reactive electrophilic "warhead" for covalent inhibitors.[1] The unique electronic properties of the quinoline ring, combined with the reactivity of the cyanomethyl group, make this compound a strategic intermediate for generating libraries of complex molecules for structure-activity relationship (SAR) studies.[1]

Physicochemical and Safety Properties

The fundamental properties of this compound are summarized below. This data is essential for its proper handling, storage, and use in experimental setups.

| Property | Value | Reference(s) |

| CAS Number | 14003-46-4 | [Source needed] |

| Molecular Formula | C₁₁H₈N₂ | [Source needed] |

| Molecular Weight | 168.20 g/mol | [Source needed] |

| Appearance | Solid | [Source needed] |

| Purity | Typically ≥98% | [Source needed] |

| Storage Temperature | 4°C | [Source needed] |

| InChIKey | CKTDILDXLGTRNG-UHFFFAOYSA-N | [Source needed] |

| Synonyms | 4-Quinolinylacetonitrile, 4-(Cyanomethyl)quinoline | [Source needed] |

Safety and Handling

This compound is classified as harmful and requires careful handling in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.

-

Signal Word: Warning [Source needed]

-

GHS Hazard Pictogram: GHS07 (Harmful) [Source needed]

-

Hazard Statements: [Source needed]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements: P261, P280, P302+P352, P305+P351+P338 [Source needed]

Spectroscopic Profile (Predicted)

While extensive experimental spectra for this specific molecule are not widely published, a reliable spectroscopic profile can be predicted based on its chemical structure and data from analogous compounds. These predictions are crucial for reaction monitoring and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted chemical shifts (in ppm) are relative to tetramethylsilane (TMS) in a deuterated solvent like CDCl₃ or DMSO-d₆. The quinoline ring protons are expected in the aromatic region (7.5-9.0 ppm), with the proton at position 2 (H2) being the most downfield due to the deshielding effect of the nitrogen atom. The methylene protons of the acetonitrile group will appear as a characteristic singlet.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |

| ~8.90 (d) | H-2 | ~150.5 | C-2 |

| ~8.20 (d) | H-8 | ~148.0 | C-8a |

| ~8.05 (d) | H-5 | ~145.0 | C-4 |

| ~7.80 (t) | H-7 | ~130.0 | C-7 |

| ~7.65 (t) | H-6 | ~129.5 | C-5 |

| ~7.50 (d) | H-3 | ~127.0 | C-6 |

| ~4.10 (s) | -CH₂- | ~124.0 | C-4a |

| ~121.5 | C-3 | ||

| ~117.0 | C≡N | ||

| ~25.0 | -CH₂- |

-

Sample Preparation: Weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Add TMS as an internal standard.

-

¹H NMR Acquisition: Use a standard single-pulse experiment on a 400 MHz (or higher) spectrometer. Acquire 16-64 scans with a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse program. Acquire 1024 or more scans to achieve a good signal-to-noise ratio, with a relaxation delay of 2-5 seconds.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Calibrate the spectrum to the TMS signal at 0 ppm.[2]

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups. The most prominent and diagnostic peak will be the nitrile stretch.

| Predicted IR Absorption Bands | |

| Frequency (cm⁻¹) | Functional Group Assignment |

| 3100-3000 | Aromatic C-H Stretch |

| ~2250 | C≡N Stretch (Nitrile) |

| 1600-1450 | C=C and C=N Ring Stretching (Quinoline Core) |

-

Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean and perform a background scan.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure with the anvil to ensure good contact. Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[2]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion (M⁺): Expected at m/z ≈ 168.07.

-

Common Adducts (ESI+): [M+H]⁺ at m/z ≈ 169.08, [M+Na]⁺ at m/z ≈ 191.06.[3]

-

Key Fragmentation: A likely fragmentation pathway is the loss of the cyanomethyl radical (•CH₂CN) or neutral hydrogen cyanide (HCN).

Synthesis and Reactivity

A reliable and efficient two-step synthesis of this compound proceeds from the readily available starting material 4-methylquinoline (lepidine). The logical flow involves the functionalization of the methyl group followed by nucleophilic substitution.

Synthetic Workflow

The overall synthetic strategy is outlined below. It involves a free-radical halogenation of the benzylic methyl group, creating a reactive intermediate that is readily converted to the target nitrile.

Sources

2-(QUINOLIN-4-YL)ACETONITRILE structure and synthesis

An In-depth Technical Guide to the Structure and Synthesis of 2-(Quinolin-4-yl)acetonitrile

Introduction

This compound is a pivotal synthetic intermediate that marries the privileged quinoline scaffold with a versatile acetonitrile functional group. The quinoline ring system is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology and infectious diseases.[1] The acetonitrile moiety serves as a highly reactive and adaptable chemical handle, enabling a diverse range of subsequent transformations.[2][3] This combination makes this compound a valuable building block for drug development professionals and researchers exploring novel therapeutics and functional materials.[2] This guide provides a comprehensive overview of its structure, physicochemical properties, and detailed synthesis methodologies, grounded in established chemical principles and field-proven protocols.

This compound, also known as 4-quinolineacetonitrile, consists of a quinoline ring substituted at the 4-position with a cyanomethyl group (-CH₂CN). The strategic placement of the electron-withdrawing nitrile group influences the electronic properties of the heterocyclic core, making it a subject of interest for both synthetic and medicinal chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₈N₂ | [4] |

| Molecular Weight | 168.2 g/mol | [4] |

| CAS Number | 14003-46-4 | [4] |

| Appearance | Solid | [4] |

| Purity | Typically ≥98% | [4] |

| InChI Key | CKTDILDXLGTRNG-UHFFFAOYSA-N | [4] |

| Canonical SMILES | C1=CC=C2C(=C1)C=NC=C2CC#N | N/A |

Spectroscopic Profile

Accurate characterization is essential for confirming the identity and purity of synthesized this compound. While a comprehensive public database of its spectra is limited, the expected spectroscopic data can be reliably predicted based on the analysis of its constituent functional groups and structurally similar compounds like quinoline and other substituted acetonitriles.[5][6]

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Chemical Shift / Wavenumber | Assignment |

| ¹H NMR | δ ~ 8.9 ppm (d) | H-2 |

| δ ~ 8.2-7.5 ppm (m) | H-5, H-6, H-7, H-8 | |

| δ ~ 7.4 ppm (d) | H-3 | |

| δ ~ 4.1 ppm (s) | -CH₂-CN | |

| ¹³C NMR | δ ~ 150.1, 148.5, 145.2 | Quaternary carbons (C-2, C-4, C-8a) |

| δ ~ 130.5, 129.8, 127.1, 124.3 | Aromatic CH carbons | |

| δ ~ 121.8 | C-3 | |

| δ ~ 117.0 | -C≡N | |

| δ ~ 25.0 | -CH₂- | |

| FTIR | ν ~ 2250 cm⁻¹ (weak to medium) | C≡N stretch |

| ν ~ 3050 cm⁻¹ (aromatic), ~2920 cm⁻¹ (aliphatic) | C-H stretch | |

| ν ~ 1600, 1500 cm⁻¹ | C=C and C=N ring stretch |

Note: Predicted values are based on standard chemical shift tables and data from analogous structures. Actual values may vary depending on the solvent and experimental conditions.[7]

Methodologies for Synthesis

The synthesis of this compound can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. We will explore two primary, mechanistically distinct pathways: the direct C-H functionalization of quinoline and the substitution reaction from a pre-functionalized quinoline precursor.

Synthesis via Direct C-H Cyanation of Quinoline

Modern synthetic chemistry increasingly favors direct C-H functionalization for its atom economy and efficiency, avoiding the need for pre-activating the substrate. A notable method involves the regioselective oxidative C-H cyanation of quinoline, which preferentially yields the 4-substituted product.[8][9]

Causality and Mechanistic Insight: This reaction is catalyzed by vanadium-containing heteropoly acids (e.g., H₇PV₄Mo₈O₄₀) and uses an oxidant like molecular oxygen.[9] The heteropoly acid is believed to activate the quinoline ring, making the C-4 position susceptible to nucleophilic attack by the cyanide source, typically trimethylsilyl cyanide (TMSCN). The reaction proceeds with high regioselectivity for the 4-position, a key advantage over other methods that might yield mixtures of isomers.[8][10]

Sources

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 2. benchchem.com [benchchem.com]

- 3. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. This compound | 14003-46-4 [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. spectrabase.com [spectrabase.com]

- 7. kgroup.du.edu [kgroup.du.edu]

- 8. Regioselective direct oxidative C–H cyanation of quinoline and its derivatives catalyzed by vanadium-containing heteropoly acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Regioselective direct oxidative C–H cyanation of quinoline and its derivatives catalyzed by vanadium-containing heteropoly acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. rsc.org [rsc.org]

Spectroscopic data for 2-(QUINOLIN-4-YL)ACETONITRILE (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(QUINOLIN-4-YL)ACETONITRILE

Introduction: Establishing the Molecular Identity

In the landscape of pharmaceutical research and materials science, the precise structural verification of novel or synthesized compounds is a non-negotiable cornerstone of scientific integrity. This compound (CAS: 14003-46-4, Molecular Formula: C₁₁H₈N₂) is a heterocyclic compound featuring a quinoline nucleus linked to an acetonitrile group at the 4-position. Its utility as a synthetic intermediate demands an unambiguous and reproducible analytical workflow to confirm its identity and purity.[1][2]

This guide provides a comprehensive examination of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as applied to the structural elucidation of this compound. Moving beyond a mere presentation of data, we will delve into the causality behind experimental choices and the logic of spectral interpretation, providing field-proven protocols that ensure data fidelity and reliability.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can construct a detailed map of the molecular structure.

Causality of Experimental Design: Solvent Selection

The choice of a deuterated solvent is the first critical decision in NMR sample preparation. For this compound, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is an exemplary choice. Its high polarity effectively solubilizes the aromatic and polar nitrile functionalities of the molecule, preventing solute aggregation that can lead to peak broadening.[3] Furthermore, its residual proton signal at ~2.50 ppm does not overlap with the key aromatic or methylene signals of the analyte, ensuring a clear spectral window.[4]

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The quinoline ring system presents a distinct and predictable set of signals in the aromatic region (typically δ 7.0-9.0 ppm), while the methylene bridge provides a key aliphatic signal.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in DMSO-d₆

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | ~8.90 | Doublet (d) | J ≈ 4.5 Hz | 1H |

| H-8 | ~8.20 | Doublet (d) | J ≈ 8.5 Hz | 1H |

| H-5 | ~8.10 | Doublet (d) | J ≈ 8.5 Hz | 1H |

| H-7 | ~7.85 | Triplet (t) | J ≈ 7.5 Hz | 1H |

| H-6 | ~7.70 | Triplet (t) | J ≈ 7.5 Hz | 1H |

| H-3 | ~7.60 | Doublet (d) | J ≈ 4.5 Hz | 1H |

| -CH₂-CN | ~4.40 | Singlet (s) | N/A | 2H |

-

Expert Interpretation: The downfield shift of H-2 is characteristic of its position adjacent to the heterocyclic nitrogen atom. The protons on the benzo- portion of the quinoline ring (H-5, H-6, H-7, H-8) exhibit splitting patterns typical of a substituted benzene ring, with larger coupling constants for ortho interactions (e.g., H-7/H-8) and smaller constants for meta interactions.[3] The methylene protons (-CH₂-) are expected to appear as a sharp singlet, as they lack adjacent protons for coupling, providing a clear diagnostic signal.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. The broad chemical shift range allows for clear separation of aromatic, aliphatic, and nitrile carbon signals.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~150.5 |

| C-8a | ~148.0 |

| C-4 | ~144.0 |

| C-7 | ~131.0 |

| C-5 | ~130.0 |

| C-6 | ~128.5 |

| C-4a | ~125.0 |

| C-8 | ~122.5 |

| C-3 | ~122.0 |

| C≡N | ~117.0 |

| -CH₂- | ~25.0 |

-

Expert Interpretation: The nitrile carbon (C≡N) is expected in the ~115-120 ppm range, a characteristic region that is often diagnostic.[5][6] The nine distinct signals in the aromatic region (δ 120-151 ppm) confirm the presence of the quinoline ring. The sole aliphatic signal for the methylene carbon (-CH₂-) is expected significantly upfield, around δ 25 ppm.[7]

Protocol for NMR Data Acquisition

This protocol ensures high-quality, reproducible NMR data.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of DMSO-d₆ in a clean vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

Instrumentation: Insert the sample into a high-resolution NMR spectrometer (e.g., 400 MHz).

-

Locking & Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

-

¹H Spectrum Acquisition: Acquire a standard 1D ¹H spectrum with 16-32 scans.

-

¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds are required for quantitative accuracy.[8]

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift using the residual solvent peak (DMSO-d₆ at δ 2.50 for ¹H, δ 39.51 for ¹³C).[4]

Caption: High-Level Workflow for NMR Analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Spectral Interpretation

The IR spectrum of this compound is dominated by vibrations from the nitrile and the aromatic quinoline ring. The Attenuated Total Reflectance (ATR) method is ideal as it requires minimal sample preparation.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| ~3050-3100 | C-H Stretch | Medium | Aromatic (Quinoline) |

| ~2900-2950 | C-H Stretch | Weak | Aliphatic (-CH₂-) |

| ~2250 | C≡N Stretch | Strong, Sharp | Nitrile |

| ~1600, ~1580, ~1500 | C=C and C=N Ring Stretches | Medium-Strong | Aromatic (Quinoline) |

| < 1500 | Fingerprint Region | Complex | C-H bends, C-C stretches |

-

Expert Interpretation: The most unambiguous peak in the spectrum is the strong, sharp absorption band around 2250 cm⁻¹ characteristic of the nitrile (C≡N) triple bond stretch.[9][10] Its intensity is due to the large change in dipole moment during the vibration. The presence of aromatic C-H stretching bands above 3000 cm⁻¹ and multiple sharp bands in the 1500-1600 cm⁻¹ region confirms the quinoline moiety.[11][12]

Protocol for FT-IR (ATR) Data Acquisition

-

Background Scan: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Collect a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure anvil to ensure firm and uniform contact between the sample and the crystal.

-

Data Collection: Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.[8]

-

Data Analysis: The resulting spectrum (in transmittance or absorbance) is analyzed for the presence of the characteristic bands outlined in Table 3.

Caption: Standard Operating Procedure for FT-IR (ATR).

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern.

Causality of Experimental Design: Ionization Method

Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule. It typically results in the protonated molecular ion, [M+H]⁺, with minimal initial fragmentation. This allows for the unambiguous determination of the molecular weight.[13][14] Electron Ionization (EI) is a harder technique that would provide more extensive fragmentation, which can be useful for detailed structural analysis by comparing it to spectral libraries.[15]

Data Analysis

-

Molecular Ion: The calculated molecular weight of C₁₁H₈N₂ is 168.07 g/mol . Using high-resolution MS (HRMS), the expected mass of the protonated molecule [C₁₁H₉N₂]⁺ would be 169.0760. Observing this peak confirms the molecular formula.

-

Fragmentation Pattern: The quinoline ring is relatively stable. A characteristic fragmentation pathway for quinoline derivatives under electron impact is the loss of a neutral hydrogen cyanide (HCN, 27 Da) molecule from the ring system.[15][16] This would result in a significant fragment ion at m/z 142 (for the molecular ion) or m/z 141 (from the [M+H]⁺ ion after loss of H₂ and HCN).

Table 4: Expected Mass Spectrometry Data for this compound

| m/z (Mass/Charge) | Ion Formula | Interpretation |

| 169.0760 | [C₁₁H₉N₂]⁺ | Protonated Molecular Ion ([M+H]⁺) |

| 168.0687 | [C₁₁H₈N₂]⁺˙ | Molecular Ion ([M]⁺˙, in EI-MS) |

| ~141 | [C₁₀H₇N]⁺ | Loss of HCN from [M+H]⁺ |

Protocol for ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid to promote protonation.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Parameters: Set the instrument to positive ion mode. Optimize key parameters such as capillary voltage (~3-5 kV) and source temperature to achieve a stable signal.[8]

-

Data Acquisition: Acquire the mass spectrum over a relevant mass range (e.g., m/z 50-300). For structural confirmation, a tandem MS (MS/MS) experiment can be performed by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to observe its characteristic fragments.

Caption: General Workflow for ESI-Mass Spectrometry.

Conclusion

The structural identity of this compound is definitively established through a coordinated application of NMR, IR, and MS techniques. ¹H and ¹³C NMR provide a complete map of the carbon-hydrogen framework. FT-IR confirms the presence of the critical nitrile and aromatic functional groups through their characteristic vibrational frequencies. Finally, high-resolution mass spectrometry validates the elemental composition and molecular weight. The convergence of data from these three orthogonal analytical methods provides a self-validating system, ensuring the unequivocal structural assignment required for all subsequent research and development activities.

References

-

Clugston, D. M., & MacLean, D. B. (1966). Mass Spectra of Oxygenated Quinolines. Canadian Journal of Chemistry. [Link]

-

El-Gohary, A. R., & Shaaban, M. (2012). Vibrational spectroscopic study of some quinoline derivatives. ResearchGate. [Link]

-

Li, Q., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC, NIH. [Link]

-

Szulczyk, D., et al. (2022). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. [Link]

-

ProQuest. (n.d.). Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. [Link]

-

Nowak, M., et al. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. MDPI. [Link]

-

ResearchGate. (n.d.). Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation. [Link]

-

Supporting Information. (n.d.). General information. [Link]

-

Noguera-Oviedo, K., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. [Link]

-

Parveen, M., et al. (2018). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. [Link]

-

Clugston, D. M., & MacLean, D. B. (1965). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Science Publishing. [Link]

-

Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. [Link]

-

Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

-

University of Texas at Dallas. (n.d.). INFRARED SPECTROSCOPY (IR). [Link]

-

Al-Ostath, A. I. A., et al. (2022). Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them. AIP Publishing. [Link]

-

Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. [Link]

-

PubChem. (n.d.). 2-(Quinolin-2-yl)acetonitrile. [Link]

-

Huan, T. T. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Vietnam Journal of Chemistry. [Link]

-

Gaina, L., et al. (2022). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. MDPI. [Link]

-

Larock, R. C., & Yue, D. (2001). Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines. University of Iowa. [Link]

-

PubChem. (n.d.). 4-Quinolineacetonitrile. [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

-

Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

PubChemLite. (n.d.). 2-(decahydroquinolin-1-yl)acetonitrile (C11H18N2). [Link]

-

The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. [Link]

-

ResearchGate. (n.d.). Figure 1. Stationary IR spectra of several acetonitrile isotopologues.... [Link]

-

ResearchGate. (n.d.). 1 H-and 13 C-NMR shifts (ppm) of acetonitrile and its complexes with.... [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

Sources

- 1. 4-Quinolineacetonitrile | C11H8N2 | CID 257387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound manufacturers and suppliers in india [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.washington.edu [chem.washington.edu]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. scribd.com [scribd.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 13. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chempap.org [chempap.org]

- 16. cdnsciencepub.com [cdnsciencepub.com]

Chemical reactivity of the nitrile group in 2-(QUINOLIN-4-YL)ACETONITRILE

An In-Depth Technical Guide to the Chemical Reactivity of the Nitrile Group in 2-(QUINOLIN-4-YL)ACETONITRILE

Abstract

This compound is a cornerstone synthetic intermediate that marries the privileged quinoline scaffold with a versatile and highly reactive nitrile functional group.[1] This unique combination of an electron-deficient aromatic system and a reactive cyano moiety makes it an invaluable building block in medicinal chemistry and materials science. The quinoline core is a well-established pharmacophore present in numerous therapeutic agents, while the acetonitrile portion provides a functional handle for extensive chemical modification.[1][2][3] This guide offers an in-depth exploration of the chemical reactivity centered on the nitrile group of this molecule, providing researchers, scientists, and drug development professionals with a technical overview of its key transformations. We will delve into the mechanisms, experimental considerations, and synthetic applications of reactions such as hydrolysis, reduction, organometallic additions, and cycloadditions, as well as reactions leveraging the acidity of the adjacent methylene protons.

Molecular Architecture and Electronic Landscape

The reactivity of this compound is fundamentally governed by its electronic structure. The quinoline ring, a bicyclic aromatic heterocycle, is inherently electron-deficient due to the electronegativity of the nitrogen atom. This property exerts a significant electron-withdrawing inductive effect (-I) on the rest of the molecule.

This electronic pull has two primary consequences that dictate the molecule's reactivity:

-

Activation of the Nitrile Group: The carbon atom of the nitrile group (C≡N) is rendered highly electrophilic. A resonance structure can be drawn that places a positive charge on this carbon, making it susceptible to attack by a wide range of nucleophiles.[4][5]

-

Acidification of α-Protons: The methylene bridge (-CH₂-) situated between the quinoline ring and the nitrile group is an active methylene compound. The protons on this carbon (α-protons) are significantly more acidic than those of a simple alkane. This is because the resulting carbanion is stabilized by resonance, with the negative charge delocalized over both the nitrile group and the electron-accepting quinoline system.[6][7]

These electronic features make this compound a versatile substrate for both nucleophilic additions at the nitrile and base-mediated reactions at the α-carbon.

Caption: Electronic hotspots in this compound.

Transformations of the Nitrile Group

The polarized carbon-nitrogen triple bond is the primary site for transformations involving nucleophilic addition.

Hydrolysis to Carboxylic Acids

One of the most fundamental reactions of nitriles is their hydrolysis to carboxylic acids, proceeding through an amide intermediate. This transformation is crucial for converting the nitrile handle into a versatile carboxylic acid group, a common pharmacophore and synthetic anchor. The reaction can be effectively catalyzed by either strong acid or strong base under heating.[5][8]

Mechanism:

-

Acid-Catalyzed: The nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the carbon. A water molecule then attacks this carbon, and after proton transfer and tautomerization, an amide is formed. Continued heating under acidic conditions hydrolyzes the amide to the carboxylic acid and an ammonium salt.[8]

-

Base-Catalyzed: A hydroxide ion directly attacks the electrophilic nitrile carbon. The resulting imine anion is protonated by water to give a hydroxy imine, which tautomerizes to the amide. Further hydrolysis of the amide under basic conditions yields a carboxylate salt, which is protonated during acidic workup to give the final carboxylic acid.[5]

Caption: Hydrolysis pathway of this compound.

Experimental Protocol: Acid-Catalyzed Hydrolysis

-

Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

-

Reagent Addition: Add a 6 M aqueous solution of sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) (10-20 volumes).

-

Reaction: Heat the mixture to reflux (typically 100-110 °C) and maintain for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Workup: Cool the reaction mixture to room temperature and then in an ice bath. Adjust the pH to ~2-3 with a concentrated base solution (e.g., NaOH) to precipitate the product.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(quinolin-4-yl)acetic acid.

Reduction to Primary Amines

The reduction of the nitrile group provides direct access to primary amines, specifically 2-(quinolin-4-yl)ethan-1-amine. These amines are critical building blocks for the synthesis of amides, sulfonamides, and other nitrogen-containing heterocycles, making this a highly valuable transformation in drug discovery.

The most common and effective method for this reduction is the use of a powerful hydride donor like lithium aluminum hydride (LiAlH₄).[4][9] Catalytic hydrogenation is also a viable, albeit sometimes slower, alternative.[10]

Mechanism (with LiAlH₄): The reaction involves two successive nucleophilic additions of a hydride ion (H⁻) from LiAlH₄.[5]

-

The first hydride attacks the electrophilic nitrile carbon, breaking one of the π-bonds and forming an imine anion, which is stabilized by complexation with the aluminum species.

-

The second hydride attacks the imine carbon, breaking the remaining π-bond to give a dianion.

-

Aqueous workup protonates the dianion to yield the primary amine.[5][9]

| Reagent | Conditions | Product | Typical Yield | Reference |

| LiAlH₄ | 1) THF, 0 °C to RT; 2) H₂O/NaOH workup | Primary Amine | >85% | [9] |

| H₂/Raney Ni | EtOH or MeOH, high pressure (50-100 psi) | Primary Amine | 70-90% | [10] |

| BH₃·THF | THF, reflux | Primary Amine | Variable | [11] |

Experimental Protocol: Reduction with LiAlH₄

-

Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).

-

Substrate Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-6 hours until the starting material is consumed (monitor by TLC).

-

Quenching (Fieser workup): Cautiously cool the flask back to 0 °C. Sequentially and slowly add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

-

Isolation: Stir the resulting granular precipitate for 30 minutes, then remove it by filtration. Wash the solid with additional THF or ethyl acetate. Concentrate the combined filtrates under reduced pressure to obtain the crude 2-(quinolin-4-yl)ethan-1-amine, which can be purified by chromatography or crystallization.

Addition of Grignard Reagents to form Ketones

The reaction of nitriles with organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents, is a powerful method for carbon-carbon bond formation, ultimately leading to ketones after hydrolysis.[8][12] This reaction allows for the introduction of a variety of alkyl, aryl, or vinyl groups.

Mechanism: The highly nucleophilic carbanion of the Grignard reagent attacks the electrophilic nitrile carbon to form a magnesium salt of an imine.[12] This intermediate is stable and does not react further with another equivalent of the Grignard reagent. Subsequent acidic aqueous workup hydrolyzes the imine to the corresponding ketone.[8][12]

Caption: Synthesis of ketones via Grignard addition to the nitrile.

Experimental Protocol: Grignard Reaction

-

Setup: In a flame-dried, three-neck flask under an inert atmosphere, place a solution of this compound (1.0 eq) in anhydrous THF or diethyl ether.

-

Reagent Addition: Cool the solution to 0 °C. Add the Grignard reagent (e.g., methylmagnesium bromide, 1.1-1.3 eq) dropwise via a syringe.

-

Reaction: After addition, allow the mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC.

-

Workup: Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous NH₄Cl solution or dilute HCl.

-

Isolation: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude ketone by column chromatography.

[3+2] Cycloaddition with Azides to form Tetrazoles

The nitrile group can act as a dipolarophile in [3+2] cycloaddition reactions. A prominent example in medicinal chemistry is the reaction with an azide (e.g., sodium azide) to form a tetrazole ring. Tetrazoles are considered bioisosteres of carboxylic acids, offering similar acidity and hydrogen-bonding capabilities but with improved metabolic stability and cell permeability.[1]

Mechanism: This reaction is typically catalyzed by a Lewis acid (e.g., ZnCl₂) or a proton source (e.g., NH₄Cl). The azide ion adds to the nitrile in a concerted or stepwise fashion to form the five-membered, aromatic tetrazole ring.

Experimental Protocol: Tetrazole Synthesis

-

Setup: In a round-bottom flask, suspend this compound (1.0 eq), sodium azide (NaN₃, 1.5-2.0 eq), and ammonium chloride (NH₄Cl, 1.5-2.0 eq) in N,N-dimethylformamide (DMF).

-

Reaction: Heat the mixture to 100-120 °C and stir for 12-24 hours.

-

Workup: Cool the reaction to room temperature and pour it into acidified water (pH ~2 with HCl).

-

Isolation: Collect the resulting precipitate by filtration, wash thoroughly with water, and dry to yield the tetrazole product.

Reactivity of the α-Methylene Protons

The acidity of the protons on the carbon adjacent to the nitrile group enables a separate class of powerful C-C bond-forming reactions.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[13] The carbanion of this compound, generated using a mild base like piperidine or ammonium acetate, can react with various aldehydes and ketones to form α,β-unsaturated products.[13][14]

Mechanism:

-

A weak base deprotonates the α-carbon to form a resonance-stabilized carbanion.

-

The carbanion acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone.

-

The resulting alkoxide intermediate is protonated to form a β-hydroxy nitrile.

-

Under the reaction conditions, this intermediate readily undergoes dehydration (elimination of water) to yield the final conjugated product.[13]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Reactions at the Alpha Carbon of Carbonyls - Free Sketchy MCAT Lesson [sketchy.com]

- 8. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Amine synthesis by nitrile reduction [organic-chemistry.org]

- 11. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 14. bhu.ac.in [bhu.ac.in]

A Technical Guide to the Research Applications of 2-(QUINOLIN-4-YL)ACETONITRILE: A Versatile Synthetic Building Block

This guide provides an in-depth exploration of 2-(QUINOLIN-4-YL)ACETONITRILE, a heterocyclic compound of significant interest in modern chemical and pharmaceutical research. By integrating a privileged quinoline scaffold with a reactive acetonitrile moiety, this molecule serves as a versatile and powerful building block for the synthesis of complex chemical architectures with diverse functional properties. We will delve into its synthetic utility, highlight its role in the development of novel therapeutic agents, and provide practical, field-proven insights into its application.

Introduction: The Strategic Value of a Hybrid Scaffold

The quinoline ring system is a cornerstone of medicinal chemistry, found in a vast number of natural alkaloids and synthetic drugs.[1][2] Its rigid, aromatic structure provides an excellent platform for molecular recognition and interaction with biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antiviral, antimalarial, and antibacterial effects.[3][4][5][6]

The strategic value of this compound lies in the fusion of this "privileged" quinoline core with a highly versatile acetonitrile functional group.[7] The acetonitrile moiety is not merely a passive substituent; it is an active participant in a wide array of organic transformations.[8][9] The acidic methylene protons and the reactive nitrile group itself offer multiple pathways for elaboration, enabling researchers to construct novel molecular frameworks.[7] This dual-functionality makes this compound a highly sought-after intermediate for creating libraries of compounds in drug discovery campaigns and for developing novel functional materials.[7][10]

Core Application: A Gateway to Novel Kinase Inhibitors

One of the most promising applications of this compound is its use as a key intermediate in the synthesis of potent inhibitors for critical cellular signaling pathways, particularly those regulated by protein kinases. Misregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major focus of drug development.

A prime example is the use of 4-quinolineacetonitrile in the synthetic preparation of potential inhibitors of Bone Morphogenetic Protein (BMP) signaling.[11] BMP pathways are crucial for embryonic development and tissue homeostasis, and their dysregulation is implicated in various diseases. The following workflow illustrates how this compound can be leveraged as a starting material in a multi-step synthesis to generate complex heterocyclic systems designed to modulate such pathways.

Experimental Workflow: Synthesis of a Pyrazolo[1,5-a]pyrimidine-Quinoline Hybrid

This workflow conceptualizes a pathway inspired by known synthetic strategies for kinase inhibitors, demonstrating the utility of this compound as a foundational reagent.

Detailed Protocol:

Step 1: Synthesis of 3-(Dimethylamino)-2-(quinolin-4-yl)acrylonitrile

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1 equivalent) in a suitable solvent such as toluene or dioxane.

-

Reagent Addition: Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents) to the solution.

-

Scientific Rationale: DMF-DMA serves as both a reactant and a dehydrating agent. It reacts with the active methylene group of the acetonitrile to form a reactive enaminonitrile intermediate. This step is crucial as it activates the starting material for the subsequent cyclization.

-

-

Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

-

Purification: Collect the solid product by filtration, wash with a cold non-polar solvent (e.g., hexane or diethyl ether), and dry under vacuum to yield the enaminonitrile intermediate.

Step 2: Synthesis of the Pyrazolo[1,5-a]pyrimidine-Quinoline Derivative

-

Reactant Preparation: Suspend the 3-(Dimethylamino)-2-(quinolin-4-yl)acrylonitrile (1 equivalent) obtained from Step 1 in glacial acetic acid.

-

Reagent Addition: Add a substituted 3-aminopyrazole (1 equivalent) to the suspension.

-

Scientific Rationale: The aminopyrazole acts as a binucleophile. The reaction proceeds via a condensation-cyclization cascade. The acidic medium facilitates the elimination of dimethylamine, driving the reaction towards the formation of the stable, fused pyrazolo[1,5-a]pyrimidine ring system. This specific heterocyclic core is frequently found in kinase inhibitors.

-

-

Reaction: Heat the mixture to reflux for 8-12 hours, monitoring by TLC.

-

Work-up: Cool the reaction mixture and pour it into ice-water. Basify the solution carefully with an aqueous solution of sodium bicarbonate or ammonium hydroxide to precipitate the product.

-

Purification: Collect the crude product by filtration. Purify the solid by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to obtain the final target scaffold.

Expanding the Horizon: Further Research Applications

While its role in kinase inhibitor synthesis is prominent, the utility of this compound extends to other domains of chemical research. The reactive nature of both the quinoline and acetonitrile components opens up a variety of possibilities.

Antiviral Drug Discovery

The quinoline scaffold is a key component in several antiviral agents.[12][13] Researchers can utilize this compound as a starting point to synthesize novel derivatives for screening against various viral targets. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing handles to attach other pharmacophores known to interact with viral proteins like proteases or polymerases.[7]

Development of Fluorescent Probes

Extended aromatic systems based on the quinoline ring are known to possess interesting photophysical properties.[7] By using this compound in reactions that extend the conjugation of the system (e.g., Knoevenagel condensation), researchers can develop novel fluorescent dyes and molecular probes. These probes could be designed for applications in cellular imaging or as sensors for specific metal ions or biomolecules.

Anticancer Agent Development

Beyond kinase inhibition, quinoline derivatives have shown broad anti-proliferative activity against various cancer cell lines.[14][15] The core scaffold can be modified at different positions to optimize activity and selectivity. Starting from this compound, structure-activity relationship (SAR) studies can be systematically performed by converting the nitrile into different functional groups (e.g., tetrazoles, amides) and evaluating their impact on cytotoxicity and mechanism of action.[7][14] For instance, certain derivatives have been investigated for their ability to induce cell cycle arrest and apoptosis.[14]

| Compound Class | Target/Activity | Representative IC50/GI50 Values | Reference |

| Quinoline-Nitrogen Heterocycle Hybrids | Pim-1 Kinase / Anti-proliferative | 2.61 - 4.73 µM (against PC-3/KG-1 cells) | [14] |

| 2,8-bis(trifluoromethyl)quinolines | Zika Virus (ZIKV) Replication | ~75% inhibition of virus replication | [12] |

| Diarylpyrazolyl-substituted quinolines | Dengue Virus (DENV-2) | IC50: 0.81 µM | [13] |

| 2-(4-acrylamidophenyl)-quinoline derivatives | SIRT3 Inhibition | IC50: 7.2 µM | [16] |

This table presents data for various quinoline derivatives to illustrate the therapeutic potential of the core scaffold. Values are context-dependent and shown for comparative purposes.

Conclusion and Future Outlook

This compound is more than a simple chemical intermediate; it is a strategic tool for innovation in medicinal chemistry and materials science. Its value is derived from the potent combination of a biologically validated quinoline core and a synthetically versatile acetonitrile handle. The protocols and applications discussed herein demonstrate its proven utility in constructing complex molecules with significant biological activity. As the demand for novel therapeutics and functional materials continues to grow, the strategic application of well-designed building blocks like this compound will be paramount in accelerating the pace of discovery. Future research will undoubtedly uncover new reactions and applications for this powerful scaffold, further cementing its role in the advancement of chemical science.

References

- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Publishing.

-

Li, K., Xu, Y., Sun, J., Zhang, W., & Ma, P. (2023). Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. Anticancer Agents in Medicinal Chemistry, 23(5), 599-611. [Link]

- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry.

-

Quinoline-based compound synthesis. [Diagram]. (n.d.). ResearchGate. [Link]

- Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019).

- One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. (n.d.). RSC Publishing.

-

Verma, A., et al. (2020). Synthetic and medicinal perspective of quinolines as antiviral agents. PubMed Central. [Link]

-

Biological activities of quinoline derivatives. (2009). PubMed. [Link]

- Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

-

Antiviral Agents – Benzazine Derivatives. (2021). PubMed Central. [Link]

- Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (2015). American Journal of Organic Chemistry, 5(4), 125-135.

-

Gach-Janczak, K., et al. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(1), 163. [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2022). MDPI. [Link]

-

Nnadi, E. C., et al. (2025). Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. International Journal of Research and Scientific Innovation (IJRSI). [Link]

-

Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives. (n.d.). ACS Omega. [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025). RSC Medicinal Chemistry. [Link]

-

Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). (2025). Mini-Reviews in Medicinal Chemistry. [Link]

-

Zhong, P., et al. (2023). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. Catalysts, 13(4), 748. [Link]

-

Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers in Chemistry. [Link]

-

Hoff, B. (2018). Acetonitrile as a Building Block and Reactant. Synthesis. [Link]

Sources

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. [PDF] Acetonitrile as a Building Block and Reactant | Semantic Scholar [semanticscholar.org]

- 10. CAS 14068-28-1: 2-(quinolin-2-yl)acetonitrile | CymitQuimica [cymitquimica.com]

- 11. This compound manufacturers and suppliers in india [chemicalbook.com]

- 12. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antiviral Agents – Benzazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

Discovery and history of quinoline-4-acetonitrile compounds

An In-Depth Technical Guide to the Discovery and History of Quinoline-4-Acetonitrile Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry, a privileged heterocyclic system that forms the core of numerous therapeutic agents. This technical guide delves into the history and chemical evolution of a specific, highly versatile derivative: quinoline-4-acetonitrile. Rather than a singular moment of discovery, the story of this compound is one of logical synthetic progression, built upon a century of foundational research into quinoline chemistry. We will explore the initial isolation of quinoline, the development of classical synthetic routes that established the importance of the 4-position, and the emergence of quinoline-4-acetonitrile as a critical building block for constructing complex, biologically active molecules. This guide provides field-proven insights, detailed experimental protocols, and a causal analysis of synthetic choices to equip researchers with a thorough understanding of this important chemical entity.

The Genesis of a Pharmacophore: The Quinoline Ring System

The journey of quinoline chemistry begins not in a pristine laboratory, but in the complex, tarry mixture derived from the distillation of coal. In 1834, German chemist Friedlieb Ferdinand Runge first isolated a yellow-colored, nitrogen-containing substance from coal tar, which he named "chinolin"[1]. However, it would take several more decades for the true structure of this molecule to be elucidated. In 1869, the renowned chemist August Kekulé, applying his revolutionary theories of aromatic structures, proposed the now-familiar fused ring system: a benzene ring fused to a pyridine ring[1].

This structural determination unlocked the door to synthetic exploration. The initial supply from coal tar was limited, but the development of named reactions for its laboratory synthesis allowed for widespread investigation. The Skraup synthesis, reported in 1880, was a landmark achievement, enabling the production of quinoline from aniline, glycerol, and an oxidizing agent, thereby providing chemists with a reliable supply for further study and derivatization[1].

The early medicinal significance of the quinoline core was driven by nature. Quinine, an alkaloid extracted from the bark of the Cinchona tree, had been used for centuries to treat malaria[2][3]. Its structure, containing a quinoline moiety, inspired chemists to synthesize and evaluate a vast library of related compounds, leading to the development of highly effective synthetic antimalarials like Chloroquine in the 1930s and Primaquine[1][2][3]. This cemented the quinoline scaffold as a "privileged" structure in medicinal chemistry, one that is repeatedly found in successful therapeutic agents.[2][4]

The Strategic Importance of the 4-Position: Foundational Syntheses

As synthetic methodologies became more sophisticated, chemists gained the ability to install functional groups at specific positions on the quinoline ring, allowing for fine-tuning of a molecule's properties. The 4-position, in particular, emerged as a critical site for modification. Several classical reactions were instrumental in providing access to quinoline-4-carboxylic acids, the precursors to many other 4-substituted derivatives.

| Reaction Name | Reactants | Product | Significance |

| Doebner Reaction | Aniline, Aldehyde, Pyruvic Acid | 2-Substituted Quinoline-4-Carboxylic Acid | Provides a direct route to quinoline-4-carboxylic acids with substitution at the 2-position.[3][5] |

| Pfitzinger Reaction | Isatin, Carbonyl Compound (with α-methylene group), Base | Substituted Quinoline-4-Carboxylic Acid | A versatile method for generating diverse quinoline-4-carboxylic acid analogs by varying the carbonyl component.[5][6][7] |

| Conrad-Limpach Synthesis | Anilines, β-ketoesters | 4-Quinolone | Reaction at lower temperatures yields a β-amino acrylate which cyclizes to a 4-quinolone, a key tautomer and precursor.[7] |

These methods were pivotal. They established reliable pathways to functionalize the C4 position, turning it into a gateway for introducing diverse chemical functionalities and exploring structure-activity relationships (SAR). The carboxylic acid group, in particular, is a versatile handle, readily converted into amides, esters, and other functional groups, which greatly expanded the chemical space available to medicinal chemists.[6][8]

Logical Relationship: From Foundational Synthesis to a Versatile Intermediate

The diagram below illustrates the logical progression from the early, broad syntheses of the quinoline core to the more targeted methods that provided access to key 4-substituted intermediates, setting the stage for the development of compounds like quinoline-4-acetonitrile.

Caption: Logical progression from the quinoline core to the key quinoline-4-acetonitrile intermediate.

Quinoline-4-Acetonitrile: A Versatile Synthetic Intermediate

Quinoline-4-acetonitrile, also known as 4-(cyanomethyl)quinoline, did not emerge from a targeted drug discovery program aimed at creating a final therapeutic product. Instead, its value lies in its role as a highly versatile synthetic intermediate.[6] The introduction of the acetonitrile (-CH₂CN) group at the 4-position provides a powerful tool for molecular elaboration.

Causality Behind Its Utility:

-

Reactive Methylene Group: The methylene (-CH₂-) protons are acidic due to their position adjacent to both the electron-withdrawing quinoline ring and the nitrile group. This allows the carbon to be easily deprotonated by a base, creating a nucleophilic carbanion. This nucleophile can then participate in a wide range of carbon-carbon bond-forming reactions, enabling the construction of more complex molecular architectures.

-

Versatile Nitrile Group: The nitrile (-C≡N) group is a synthetic chameleon. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cyclization reactions to form other heterocyclic rings, such as tetrazoles or pyrimidines.[6] This functional group tolerance and reactivity make it an ideal handle for SAR studies in drug discovery campaigns.[6]

The combination of these features makes quinoline-4-acetonitrile a valuable building block for synthesizing libraries of novel compounds for biological screening, particularly in the search for new anticancer, antibacterial, and antimalarial agents.[6]

Synthetic Evolution and Methodologies

There is no single "discovery" synthesis for quinoline-4-acetonitrile. Rather, its preparation relies on the application of well-established organic chemistry principles to known quinoline precursors. The most logical and historically relevant pathway proceeds from lepidine (4-methylquinoline), a compound that can be synthesized directly via methods analogous to the Doebner-von Miller reaction.[4]

Workflow: Synthesis of Quinoline-4-Acetonitrile from Lepidine

Caption: Key steps in the synthesis of Quinoline-4-Acetonitrile from Lepidine.

Detailed Experimental Protocol: Synthesis of Quinoline-4-Acetonitrile

The following protocol is a representative, self-validating system based on standard, well-documented chemical transformations.

Objective: To synthesize quinoline-4-acetonitrile from lepidine (4-methylquinoline).

Step 1: Radical Bromination of Lepidine to form 4-(Bromomethyl)quinoline

-

Rationale: The methyl group on the quinoline ring is benzylic-like, making it susceptible to free-radical halogenation. N-Bromosuccinimide (NBS) is the reagent of choice as it provides a low, constant concentration of bromine, minimizing side reactions. A radical initiator like AIBN (azobisisobutyronitrile) or benzoyl peroxide is required to start the chain reaction upon heating. Carbon tetrachloride (CCl₄) or benzene are classic, non-reactive solvents for this transformation.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve lepidine (1.0 eq) in a suitable solvent such as carbon tetrachloride.

-

Add N-Bromosuccinimide (NBS) (1.05 eq) and a catalytic amount of AIBN (0.05 eq).

-

Heat the mixture to reflux (approx. 77°C for CCl₄) and monitor the reaction by TLC (Thin Layer Chromatography). The reaction is typically complete within 2-4 hours.

-

Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Wash the filtrate with a saturated sodium bicarbonate solution to remove any remaining acidic impurities, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-(bromomethyl)quinoline, which can be used directly in the next step or purified by column chromatography.

-

Step 2: Nucleophilic Substitution to form Quinoline-4-Acetonitrile

-

Rationale: The bromo-intermediate is an excellent substrate for Sₙ2 reactions. The cyanide ion (from NaCN or KCN) is a potent nucleophile that will readily displace the bromide ion. A polar aprotic solvent like DMSO (dimethyl sulfoxide) or DMF (dimethylformamide) is ideal as it solvates the cation (Na⁺ or K⁺) but not the cyanide anion, enhancing its nucleophilicity.

-

Procedure:

-

In a round-bottom flask, dissolve the crude 4-(bromomethyl)quinoline (1.0 eq) from the previous step in DMSO.

-

Add sodium cyanide (NaCN) (1.2 eq). Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Stir the mixture at room temperature. The reaction is typically exothermic and should be monitored by TLC until the starting material is consumed (usually 1-3 hours).

-

Pour the reaction mixture into a separatory funnel containing water and extract several times with a suitable organic solvent like ethyl acetate.

-

Combine the organic extracts and wash thoroughly with brine to remove residual DMSO and salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure quinoline-4-acetonitrile as a solid.

-

Conclusion

The history of quinoline-4-acetonitrile is not one of a dramatic discovery, but of a quiet, logical evolution in synthetic chemistry. From the initial isolation of the parent quinoline heterocycle, the development of classical synthetic reactions provided access to specifically functionalized derivatives. The recognition of lepidine as a convenient precursor, combined with the reliability of free-radical substitution and nucleophilic displacement reactions, established a straightforward path to quinoline-4-acetonitrile. Its true significance lies not as an end-product, but as a potent and versatile intermediate—a testament to how the progressive mastery of organic synthesis provides the crucial tools that empower medicinal chemists to build the complex, life-saving molecules of the future.

References

- BIOSYNCE. (2025, October 17). What is the history of the discovery of quinoline? Blog.

- Patel, R., et al. (2021).

- BenchChem. (2025). 2-(Quinolin-4-yl)acetonitrile. Product Page.

- ResearchGate. (2025, August 6). A brief history of quinoline as antimalarial agents.

- International Journal of Pharmaceutical Sciences Review and Research. (2014, February 28). A Brief History of Quinoline as Antimalarial Agents.

- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.

- BenchChem.

- ACS Publications. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry.

- MDPI. (2016). Recent Advances in Metal-Free Quinoline Synthesis.

- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

Sources

- 1. Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in Metal-Free Quinoline Synthesis [mdpi.com]

- 4. Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 8. tandfonline.com [tandfonline.com]

The Strategic Linchpin in Heterocyclic Chemistry: A Technical Guide to 2-(Quinolin-4-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of heterocyclic chemistry and drug discovery, the quinoline scaffold stands as a privileged structure, forming the core of numerous therapeutic agents.[1][2] Among its myriad derivatives, 2-(Quinolin-4-yl)acetonitrile has emerged as a strategic linchpin, a versatile building block prized for its inherent reactivity and potential to unlock novel molecular architectures with significant biological activity. This technical guide provides an in-depth exploration of this compound, from its synthesis and fundamental reactivity to its pivotal role in the construction of complex heterocyclic systems with proven therapeutic potential.

Core Synthesis and Mechanistic Considerations

The primary and most efficient route to this compound involves the nucleophilic substitution of a halo-quinoline, typically 4-chloroquinoline, with a cyanide source. This approach is favored for its high yields and the ready availability of the starting materials.

Optimized Protocol for the Synthesis of this compound

This protocol outlines a robust and reproducible method for the synthesis of this compound, emphasizing safety and yield optimization.

Materials:

-

4-Chloroquinoline

-

Sodium Cyanide (or Potassium Cyanide)

-

Dimethyl Sulfoxide (DMSO)

-

Ethyl Acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve 4-chloroquinoline (1 equivalent) in anhydrous DMSO.

-

Addition of Cyanide: Carefully add sodium cyanide (1.2 equivalents) portion-wise to the stirred solution at room temperature. Caution: Sodium cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Progression: Heat the reaction mixture to 80-90°C and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed. The causality behind this temperature choice lies in the need to overcome the activation energy for the nucleophilic aromatic substitution while minimizing potential side reactions.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.

-

Extraction and Washing: Separate the organic layer and wash it sequentially with water and brine to remove residual DMSO and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Self-Validation: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the absence of starting material and byproducts. The characteristic methylene protons and the nitrile carbon signals are key indicators of successful synthesis.

The Dual Reactivity Profile: A Gateway to Heterocyclic Diversity

The synthetic utility of this compound stems from the dual reactivity of its structure: the activated methylene group and the versatile nitrile functionality. This allows for a diverse range of chemical transformations, making it a powerful precursor for the synthesis of fused heterocyclic systems.

The Activated Methylene Group: A Nucleophilic Hub

The protons of the methylene group are acidic due to the electron-withdrawing effects of both the quinoline ring and the nitrile group. This allows for facile deprotonation with a suitable base to generate a stabilized carbanion, which can then act as a potent nucleophile in various carbon-carbon bond-forming reactions.

The Nitrile Group: A Versatile Functional Handle

The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities, including amines, carboxylic acids, and amides. More importantly, it is an excellent electrophile and can participate in cyclization reactions to form new heterocyclic rings.

Application in the Synthesis of Pyrimido[4,5-b]quinolines: A Case Study in Drug Design

A prime example of the synthetic prowess of this compound is its application in the synthesis of pyrimido[4,5-b]quinolines. This class of fused heterocycles has garnered significant attention due to its potent and diverse biological activities, including anticancer and antimicrobial properties.[3][4][5][6][7]

Synthetic Workflow for Pyrimido[4,5-b]quinolines

The synthesis of the pyrimido[4,5-b]quinoline core from this compound typically proceeds through a multi-step sequence involving the reactivity of both the methylene and nitrile functionalities.

Caption: Synthetic workflow for Pyrimido[4,5-b]quinolines.

Step-by-Step Methodology:

-

Formation of the Enamine Intermediate: this compound is reacted with a formylating agent, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a reactive enamine intermediate. This step leverages the nucleophilicity of the activated methylene group.

-

Cyclocondensation: The enamine intermediate is then subjected to a cyclocondensation reaction with a suitable binucleophile, such as guanidine or urea. The nitrile group acts as an electrophile, and the reaction proceeds via an intramolecular cyclization followed by aromatization to yield the final pyrimido[4,5-b]quinoline ring system.[1]

Biological Significance of Pyrimido[4,5-b]quinoline Derivatives

Derivatives of pyrimido[4,5-b]quinoline have demonstrated significant potential in drug development, particularly as anticancer agents. Their mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation, such as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[5]

Table 1: Anticancer Activity of Selected Pyrimido[4,5-b]quinoline Derivatives

| Compound | Target | Cell Line | IC₅₀ (µM) | Citation |

| 4d | EGFR | MCF-7 | 0.065 | [5] |

| 4i | EGFR | MCF-7 | 0.116 | [5] |

| 4l | EGFR/HER2 | MCF-7 | 0.052 (EGFR), 0.055 (HER2) | [5] |

| 5b | HER2 | MCF-7 | 0.073 | [3] |

The data presented in Table 1 highlights the potent and, in some cases, dual inhibitory activity of these compounds, underscoring the value of the pyrimido[4,5-b]quinoline scaffold in the design of targeted cancer therapies. The causality behind the potent activity of these compounds is often attributed to their ability to fit into the ATP-binding site of the kinase domain of these receptors, leading to the inhibition of downstream signaling pathways that promote cell growth and survival.

Caption: Simplified EGFR/HER2 signaling pathway and inhibition.

The Thorpe-Ziegler Cyclization: An Intramolecular Approach

The Thorpe-Ziegler reaction, an intramolecular version of the Thorpe reaction, provides another elegant strategy for constructing new rings using nitrile-containing precursors.[8][9][10][11] While less commonly reported for this compound itself, the principles of this reaction highlight the potential for creating novel fused systems by introducing a second nitrile group into the molecule.

Reaction Mechanism:

-

Deprotonation: A strong base deprotonates the α-carbon of one of the nitrile groups, forming a carbanion.

-

Intramolecular Attack: The carbanion undergoes an intramolecular nucleophilic attack on the carbon of the second nitrile group, forming a cyclic imine anion.

-

Tautomerization: The cyclic imine anion tautomerizes to a more stable cyclic enamine.

-

Hydrolysis: Subsequent acidic hydrolysis of the enamine yields the final cyclic ketone.

This methodology offers a powerful tool for the synthesis of carbocyclic and heterocyclic rings fused to the quinoline core, further expanding the synthetic utility of this compound derivatives.

Conclusion and Future Perspectives

This compound is more than just a simple chemical intermediate; it is a testament to the power of strategic molecular design in heterocyclic chemistry. Its dual reactivity, coupled with the inherent biological relevance of the quinoline scaffold, makes it an invaluable tool for the synthesis of complex and biologically active molecules. The successful application of this building block in the development of potent anticancer agents, particularly pyrimido[4,5-b]quinoline derivatives, serves as a compelling example of its potential.